1-(4-bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Overview
Description
1-(4-Bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural framework, which includes a bromophenyl group, a difluorophenyl group, and a pyrrolo[1,2-a]pyrazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: The pyrrolo[1,2-a]pyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenylboronic acid is coupled with the pyrrolo[1,2-a]pyrazine core in the presence of a palladium catalyst.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a difluorophenyl halide reacts with an appropriate nucleophile.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
1-(4-Bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with different functional groups.
Substitution: The bromophenyl and difluorophenyl groups can participate in substitution reactions, where nucleophiles replace the halogen atoms. Common reagents for these reactions include organolithium compounds and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activity against various targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification, enabling the creation of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(4-Bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with similar compounds to highlight its uniqueness:
1-(4-Fluorophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide: This compound has a fluorophenyl group instead of a bromophenyl group. The substitution of bromine with fluorine can lead to differences in reactivity and biological activity.
1-(4-Chlorophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group. The presence of chlorine can affect the compound’s electronic properties and interactions with molecular targets.
1-(4-Methylphenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide: This compound has a methylphenyl group instead of a bromophenyl group. The methyl group can influence the compound’s steric and electronic characteristics.
The unique combination of bromophenyl and difluorophenyl groups in this compound contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,6-difluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrF2N3O/c21-14-8-6-13(7-9-14)19-17-5-2-10-25(17)11-12-26(19)20(27)24-18-15(22)3-1-4-16(18)23/h1-10,19H,11-12H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXVVHGFKVVYIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NC4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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